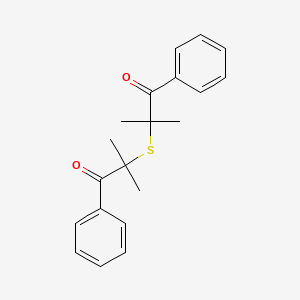![molecular formula C10H22NO6P B14657374 Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate CAS No. 52322-18-6](/img/structure/B14657374.png)
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and an alkylating agent. One common method is the reaction of diethyl phosphite with ethyl chloroformate and an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate compounds depending on the nucleophile used.
科学的研究の応用
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The compound may mimic the natural substrate of the enzyme, thereby blocking its activity and leading to downstream effects on metabolic pathways.
類似化合物との比較
Similar Compounds
- Dimethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(methoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(ethoxycarbonyl)amino]ethoxy}ethyl)phosphonate
Uniqueness
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
52322-18-6 |
|---|---|
分子式 |
C10H22NO6P |
分子量 |
283.26 g/mol |
IUPAC名 |
ethyl N-(2-diethoxyphosphorylethoxymethyl)carbamate |
InChI |
InChI=1S/C10H22NO6P/c1-4-15-10(12)11-9-14-7-8-18(13,16-5-2)17-6-3/h4-9H2,1-3H3,(H,11,12) |
InChIキー |
KUJVNGJFZLBVEY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCOCCP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


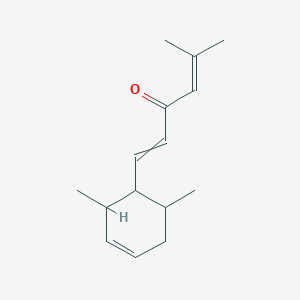

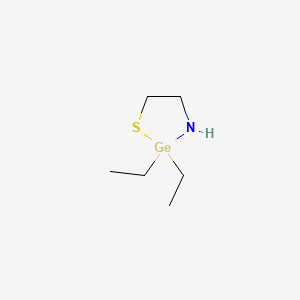

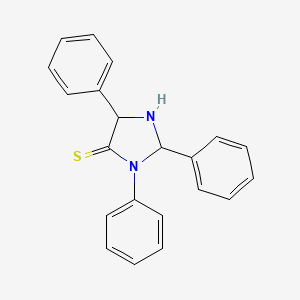

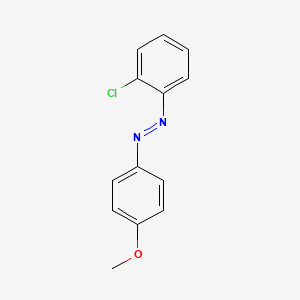
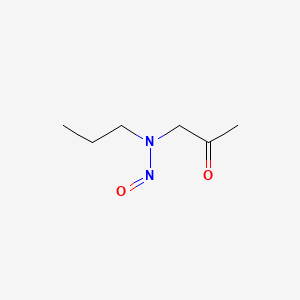
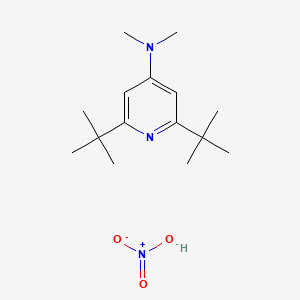

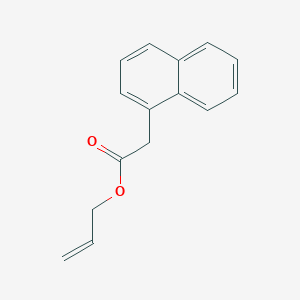

![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
